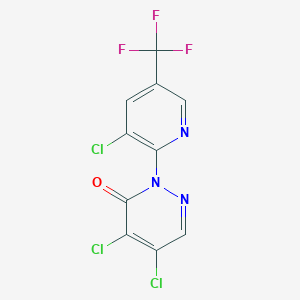

4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone

Description

4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone is a halogenated pyridazinone derivative with a trifluoromethyl-substituted pyridine moiety at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and agrochemical applications, particularly due to the electron-withdrawing effects of chlorine and trifluoromethyl groups, which enhance stability and bioactivity .

Propriétés

IUPAC Name |

4,5-dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl3F3N3O/c11-5-1-4(10(14,15)16)2-17-8(5)19-9(20)7(13)6(12)3-18-19/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMQUCPMWBBHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N2C(=O)C(=C(C=N2)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl3F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyridinyl and pyridazinone precursors.

Chlorination: The pyridinyl precursor is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.

Cyclization: The chlorinated and trifluoromethylated intermediates are then subjected to cyclization reactions under controlled conditions to form the final pyridazinone structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing chlorine.

Substitution: Formation of substituted derivatives with new functional groups replacing chlorine.

Applications De Recherche Scientifique

4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone has several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

Agrochemicals: Use as a precursor for synthesizing herbicides or pesticides.

Material Science: Application in the development of novel materials with unique properties.

Mécanisme D'action

The mechanism of action of 4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

4,5-Dichloro-2-phenyl-3(2H)-pyridazinone (CAS 1698-53-9)

- Structure : Phenyl group at position 2 instead of the trifluoromethylpyridinyl group.

- Synthesis : Prepared via direct substitution reactions without requiring protective groups, unlike more complex analogs .

- Reactivity : Less steric hindrance and electronic effects compared to the trifluoromethylpyridinyl variant, making it more amenable to nucleophilic substitution at positions 4 and 3.

- Applications : Primarily used as a chemical intermediate in pharmaceutical research .

Monometflurazon (CAS 28057-48-9)

- Structure: 4-Chloro-5-(methylamino)-2-(3-(trifluoromethyl)phenyl)-3(2H)-pyridazinone.

- Key Differences: A methylamino group at position 5 and a trifluoromethylphenyl group at position 2.

- Applications : Commercial herbicide (Zorial®) targeting broadleaf weeds in crops like flax and cereals .

- Synthesis Stability: The methylamino group enhances solubility but requires milder reaction conditions to avoid degradation .

4-Chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone

- Structure : β-Trifluoroethyl group at position 2 and methoxy at position 4.

- Synthesis Challenges: The β-trifluoroethyl group is prone to elimination under strong bases (e.g., MeONa), necessitating alternative routes such as β-trifluoroethylation of pre-substituted pyridazinones .

- Reactivity : Higher susceptibility to base-mediated side reactions compared to the target compound’s pyridinyl substituent .

4-(4-Chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone (CAS 478260-86-5)

- Structure: Dihydropyridazinone core with aromatic substituents at positions 4 and 5.

- Synthetic Flexibility : The dihydro structure allows for further functionalization via cyclization or reduction .

Data Table: Comparative Analysis of Pyridazinone Derivatives

Key Research Findings

Synthetic Limitations : The trifluoromethylpyridinyl group in the target compound may complicate substitution reactions due to steric and electronic effects, as seen in related compounds where strong bases caused elimination .

Agrochemical Potential: Structural similarities to Monometflurazon (a known herbicide) suggest possible herbicidal activity for the target compound .

Protective Strategies: Nitrogen protection with dihydropyran (e.g., in 4,5-dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone) could mitigate instability during synthesis .

Activité Biologique

4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone, also known by its CAS number 2379918-50-8, is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H5Cl3F3N3

- Molar Mass : 342.53 g/mol

- Chemical Structure : The compound features a pyridazine core substituted with dichloro and trifluoromethyl groups, which significantly influence its biological activity.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase, which is implicated in various cancers.

- Efficacy : In vitro assays demonstrated that derivatives of this compound exhibited potent inhibition of c-Met with IC50 values as low as 0.005 µM, comparable to established drugs like Savolitinib .

2. Anti-Angiogenic Properties

The compound has also been investigated for its anti-angiogenic effects. A study indicated that it effectively inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs).

- Mechanism : The anti-angiogenic activity is attributed to the compound's ability to disrupt endothelial cell signaling pathways critical for angiogenesis .

Case Studies

- Inhibition of c-Met : A clinical candidate derived from similar scaffolds demonstrated significant antitumor activity in preclinical models of non-small cell lung cancer (NSCLC) and renal cell carcinoma .

- VEGF Inhibition : In cellular assays, the compound showed excellent inhibition rates against VEGF-induced proliferation, suggesting its utility in treating diseases characterized by aberrant angiogenesis .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.